molecular formula C6H9NO3S B1329725 3-Acetylthiazolidine-4-carboxylic acid CAS No. 5025-82-1

3-Acetylthiazolidine-4-carboxylic acid

Cat. No. B1329725
CAS RN: 5025-82-1
M. Wt: 175.21 g/mol
InChI Key: WXTBYSIPOKXCPM-UHFFFAOYSA-N
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Description

3-Acetylthiazolidine-4-carboxylic acid is a compound that is closely related to a family of thiazolidine derivatives, which have been studied for various biological activities and potential applications in medicinal chemistry. The thiazolidine core is a five-membered ring structure containing both sulfur and nitrogen atoms, which can be modified to produce a range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored in several studies. For instance, derivatives of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid were prepared using two methods, demonstrating the versatility in synthesizing these compounds . Another study designed and synthesized novel 3-(2-cinnamamidoethylsulfonyl)-thiazolidine-4-carboxylate derivatives from starting materials such as taurine and L-cysteine methyl ester, indicating the potential for a wide range of substitutions on the thiazolidine ring .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been determined using various techniques. X-ray diffraction methods have been employed to elucidate the crystal structure of (R)-N-acetylthiazolidine-2-thione-4-carbonyl TT, revealing a monoclinic system with specific bond orientations . Similarly, the structure of N-acetyl-L-thiazolidine-4-carboxylic acid was determined, showing an envelope conformation for the thiazolidine ring .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including ring opening and solvolysis. For example, 2-substituted thiazolidine-4(R)-carboxylic acids were shown to be prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis . This indicates that the thiazolidine ring can be a versatile moiety for the development of prodrugs with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of reactive groups such as carbonyl can confer certain reactivity and potential as a coenzyme, as suggested by the widespread occurrence of 2-acetylthiazole-4-carboxylic acid in various organisms . The electronic structure and spectra of these compounds have also been studied, providing insights into their potential interactions and activities at the molecular level .

Scientific Research Applications

Thiazolidine Derivatives in Medicinal Chemistry

3-Acetylthiazolidine-4-carboxylic acid and its derivatives play a pivotal role in medicinal chemistry. Benzofused thiazole derivatives, for example, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These derivatives, synthesized using a cyclocondensation reaction involving carboxylic acid and 2-aminothiophenol, showed potential antioxidant activity against various reactive species and distinct anti-inflammatory activity in vitro. This research emphasizes the potential of thiazolidine derivatives as templates for developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids are recognized for their role as precursors in the production of industrial chemicals. However, their potency as microbial inhibitors poses challenges in fermentative production, where they become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is crucial for developing strategies to increase microbial robustness in industrial applications (Jarboe et al., 2013).

Extraction and Recovery of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is an area of significant interest, particularly in the context of producing bio-based plastics. Research has been focused on developing solvent systems for the liquid-liquid extraction (LLX) of carboxylic acids. This includes exploring solvents like ionic liquids and traditional systems comprising amines and organophosphorous extractants. Understanding solvent properties and regeneration strategies is vital for optimizing the extraction and recovery processes, which is crucial for economic and environmental sustainability (Sprakel & Schuur, 2019).

Safety And Hazards

3-Acetylthiazolidine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-acetyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863483
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylthiazolidine-4-carboxylic acid

CAS RN

5025-82-1
Record name N-Acetyl-4-thiazolidinecarboxylic acid
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Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Record name 5025-82-1
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Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
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Record name 3-acetylthiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KA El-Sharkawy - 2011 - repository.msa.edu.eg
The synthesis of different 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters (3-11) by coupling 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid with amino acid …
Number of citations: 9 repository.msa.edu.eg
H Soloway - 1948 - search.proquest.com
… The product obtained from N-acetylcysteine and formaldehyde, while strongly levorotatory, is distinctly less so than 3-acetylthiazolidine-4-carboxylic acid, indicating, according to Ratner …
Number of citations: 0 search.proquest.com
CJ CAVALLITO, JH HARLEY - The Journal of Organic Chemistry, 1950 - ACS Publications
… (0.02) mole)of 3-acetylthiazolidine-4-carboxylic acid (5) in 100 cc. of acetonitrile at 40* was added 0.02 mole of peracetic acid in 15 cc. of acetonitrile.…
Number of citations: 6 pubs.acs.org
DP Armstrong - 1991 - research-repository.st-andrews.ac …
Chiral 2-thiazolines with a variety of substituents at the 2- and 4-positions have been prepared starting from readily available enantiomerically pure aminoalcohols via intermediate 2-…
CSCH CH, II IIII - … Trends in Heterocyclic Chemistry: Proceedings of a …, 1958 - Butterworth
Number of citations: 0

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